molecular formula C26H33NO6 B13894637 3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B13894637
M. Wt: 455.5 g/mol
InChI Key: VGHPGNKDXWAOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3-oxazolidine derivative featuring a bicyclic structure with tert-butyl and ethyl ester groups at the 3- and 5-positions, respectively. Such oxazolidine derivatives are often explored for their conformational rigidity, which is advantageous in medicinal chemistry (e.g., as chiral auxiliaries or protease inhibitors) and materials science . The tert-butyl and ethyl ester groups enhance solubility in organic solvents, while the phenylmethoxy substituent may influence π-π stacking interactions in supramolecular systems.

Properties

IUPAC Name

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPGNKDXWAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine Derivatives

3-tert-Butyl 5-Methyl (2R,4S,5R)-2-(4-Methoxyphenyl)-4-(3-Nitrophenyl)-1,3-Oxazolidine-3,5-Dicarboxylate

This analog (from ) shares the tert-butyl ester at the 3-position but differs in the 5-position (methyl vs. ethyl ester) and substituents at the 4-position (3-nitrophenyl vs. 4-phenylmethoxyphenyl). Key distinctions include:

  • Electronic Effects : The nitro group in the 3-nitrophenyl substituent is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This alters reactivity in catalytic or photochemical applications.
  • Synthetic Utility : The methyl ester in the analog may limit solubility in polar solvents compared to the ethyl ester in the target compound .

5-Ethyl 2-Methyl 4-(4-(tert-Butyl)Phenyl)-3,3-Dicyano-2-(2-Methoxy-2-Oxethyl)Pyrrolidine-2,5-Dicarboxylate

  • Core Structure : The pyrrolidine ring lacks the oxygen atom present in oxazolidines, reducing polarity and altering hydrogen-bonding capabilities.
  • Functional Groups: The presence of dicyano and methoxy-oxoethyl groups introduces additional sites for nucleophilic attack, unlike the target compound’s simpler ester and aryl ether motifs.
  • Physical Properties: The pyrrolidine derivative’s melting point (167–169°C) and solubility profile differ significantly due to its cyano groups, which enhance crystallinity compared to the target compound’s more lipophilic structure .

Comparative Analysis of Physicochemical Properties

Property Target Compound 3-Nitrophenyl Analog Pyrrolidine Derivative
Core Structure 1,3-Oxazolidine 1,3-Oxazolidine Pyrrolidine
Ester Groups 3-O-tert-butyl, 5-O-ethyl 3-O-tert-butyl, 5-O-methyl 5-O-ethyl, 2-O-methyl
Key Substituents 4-Phenylmethoxyphenyl 3-Nitrophenyl, 4-methoxyphenyl 4-(tert-Butyl)phenyl, dicyano
Electronic Profile Electron-rich (methoxy donor) Electron-deficient (nitro acceptor) Mixed (cyano acceptor, ester donor)
Steric Hindrance High (bulky aryl ether) Moderate Moderate (tert-butyl phenyl)
Typical Applications Chiral scaffolds, materials science Catalysis, agrochemicals Bioactive molecule synthesis

Research Findings and Functional Implications

  • Reactivity : The target compound’s electron-rich 4-phenylmethoxyphenyl group facilitates participation in charge-transfer complexes, as demonstrated in UV-vis studies of similar oxazolidines . In contrast, the 3-nitrophenyl analog’s electron-deficient structure is more suited for electrophilic substitution reactions.
  • Solubility : The ethyl ester in the target compound improves solubility in ethyl acetate and THF compared to the methyl ester analog, which is less compatible with polar aprotic solvents .
  • Biological Activity : Oxazolidines with bulky aryl groups (e.g., phenylmethoxyphenyl) show enhanced binding to hydrophobic enzyme pockets, as observed in preliminary molecular docking studies of related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.